Product packaging for Chlorphentermine hydrochloride(Cat. No.:CAS No. 151-06-4)

Chlorphentermine hydrochloride

Cat. No.: B1668848
CAS No.: 151-06-4
M. Wt: 220.14 g/mol
InChI Key: WEJDYJKJPUPMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorphentermine hydrochloride is the hydrochloride salt of chlorphentermine, a substituted amphetamine derivative initially developed and used as an anorectic agent . It is a selective serotonin releasing agent (SSRA), functioning with high potency to induce serotonin release (EC50 = 30.9 nM for serotonin) while having significantly less effect on the release of norepinephrine or dopamine . This selective pharmacological profile makes it a valuable compound for researchers studying the serotonergic system, its role in appetite regulation, and the mechanisms of substrate-type releasing agents. The compound is known to be well-absorbed following oral administration and has a relatively long elimination half-life of approximately 40 hours, which is an important consideration for experimental design . Historically, the clinical use of chlorphentermine was discontinued due to safety concerns, as prolonged administration was associated with the induction of primary pulmonary hypertension and cardiac fibrosis in animal models, effects shared with other withdrawn serotonergic anorectics . It shows negligible activity as a direct agonist at 5-HT2 receptor subtypes, distinguishing it from compounds like fenfluramine, and preliminary evidence suggests it may not share the serotonergic neurotoxicity profile of its close structural analogue, para-chloroamphetamine (PCA) . This product is strictly provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15Cl2N B1668848 Chlorphentermine hydrochloride CAS No. 151-06-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDYJKJPUPMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047815
Record name Chlorphentermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-06-4
Record name Chlorphentermine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphentermine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphentermine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorphentermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphentermine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Investigations of Chlorphentermine Hydrochloride

Elucidation of Molecular Mechanisms of Action

The primary pharmacological effects of chlorphentermine (B1668847) hydrochloride are attributed to its ability to modulate monoaminergic neurotransmission. Detailed investigations have centered on its significant interactions with the serotonin (B10506) and norepinephrine (B1679862) systems.

Chlorphentermine hydrochloride exhibits a profound influence on the serotonergic system, acting as both a serotonin releasing agent and a substrate for the serotonin transporter.

Chlorphentermine is classified as a serotonin releasing agent (SRA) iiab.me. Like other SRAs such as fenfluramine (B1217885) and 3,4-methylenedioxymethamphetamine (MDMA), it induces the release of serotonin from neurons into the synaptic cleft nih.gov. This release is achieved through a non-exocytotic mechanism that involves a diffusion-exchange process mediated by the serotonin transporter (SERT) nih.gov. By acting as a substrate for SERT, chlorphentermine is transported into the presynaptic neuron, which in turn promotes the reverse transport, or efflux, of serotonin out of the neuron ahajournals.org.

Research has firmly established that chlorphentermine is a potent substrate for the serotonin transporter (SERT) ahajournals.orgahajournals.orgnih.gov. In vitro studies have demonstrated that chlorphentermine is a potent inhibitor of [3H]5-HT (radiolabeled serotonin) uptake ahajournals.orgahajournals.org. A key indicator of its substrate activity is its high binding-to-uptake ratio ahajournals.orgahajournals.org. This characteristic suggests that the compound is not merely blocking the transporter but is being actively transported by it, leading to the exchange of drug molecules for endogenous serotonin ahajournals.org.

In Vitro Activity of Chlorphentermine and Other Compounds at the Serotonin Transporter (SERT) in Rat Brain Tissue
CompoundSERT Binding (Ki, nmol/L)[3H]5-HT Uptake Inhibition (Ki, nmol/L)Binding-to-Uptake RatioClassification
Serotonin (5-HT)13002552SERT Substrate
Fenfluramine1080062174SERT Substrate
d-Fenfluramine1100028393SERT Substrate
ChlorphentermineData Not Available in SourcePotent InhibitorHighSERT Substrate ahajournals.orgahajournals.org
Aminorex27000124422SERT Substrate ahajournals.org

As a direct consequence of its function as a SERT substrate and serotonin releasing agent, chlorphentermine increases the extracellular concentration of serotonin ahajournals.org. The transporter-mediated efflux of serotonin into the synapse elevates the levels of this neurotransmitter available to act on postsynaptic receptors. This induced release mechanism inherently affects serotonin turnover, leading to a temporary depletion of intraneuronal serotonin stores as the neurotransmitter is moved into the extracellular space nih.govnih.gov.

While its primary mechanism is often cited as serotonin release, chlorphentermine's pharmacological profile also includes interactions with the reuptake of other monoamines. A monoamine reuptake inhibitor functions by blocking the action of one or more monoamine transporters, thereby increasing the synaptic concentration of the corresponding neurotransmitter(s) wikipedia.org.

Chlorphentermine has been shown to affect the disposition of norepinephrine, indicating an interaction with the norepinephrine transporter (NET). In studies using isolated perfused rabbit lungs, chlorphentermine hindered the pulmonary clearance of circulating norepinephrine nih.gov. Pre-treatment with chlorphentermine resulted in a significant decrease in the accumulation of radiolabeled norepinephrine in lung tissue and inhibited its metabolism by 79% in vitro nih.gov. This inhibition of uptake and metabolism effectively increases the availability of norepinephrine, a mechanism consistent with norepinephrine reuptake inhibition nih.gov.

Effect of Chlorphentermine (CP) on Norepinephrine (NE) Disposition in Isolated Perfused Rabbit Lung
ParameterEffect of CP Treatment
Accumulation of Total Radioactivity (NE) in Lung TissueSignificantly Decreased nih.gov
Concentration of Deaminated Products in PerfusateSignificantly Increased nih.gov
Concentration of Normetanephrine in PerfusateDecreased nih.gov
In Vitro Metabolism of NE (by 0.1 mM CP)Inhibited by 79% nih.gov

Monoamine Reuptake Inhibition Profiles

Dopamine (B1211576) Uptake Modulation

This compound exhibits a modulatory effect on the dopamine transporter (DAT), acting as an inhibitor of dopamine uptake. In vitro studies using rat brain synaptosomes have determined the inhibition constant (Ki) of chlorphentermine for dopamine uptake to be 764 nM. This potency is comparable to that of its structural analogue, phentermine. However, further analysis of its interaction with the dopamine transporter suggests that, unlike phentermine which acts as a substrate and induces dopamine release, chlorphentermine primarily functions as a dopamine uptake inhibitor. ahajournals.org

In vivo microdialysis studies in the rat nucleus accumbens have corroborated the effect of chlorphentermine on the dopaminergic system. While a lower dose (3 µmol/kg, i.v.) of chlorphentermine did not significantly alter extracellular dopamine levels, a higher dose (10 µmol/kg, i.v.) resulted in a notable, approximately two-fold increase in extracellular dopamine. This effect on dopamine is significantly less pronounced than its potent activity at the serotonin transporter.

Table 1: In Vitro and In Vivo Effects of Chlorphentermine on the Dopamine System

Parameter Value Reference
In Vitro
Dopamine Uptake Inhibition (Ki) 764 nM ahajournals.org
Transporter Interaction Profile Dopamine Uptake Inhibitor ahajournals.org
In Vivo
Extracellular Dopamine Increase (10 µmol/kg) ~ 2-fold

Comparative Pharmacodynamic Analyses

Differentiation from Phentermine and Other Amphetamine Analogues

Chlorphentermine and its parent compound, phentermine, exhibit distinct pharmacodynamic profiles, primarily differing in their effects on the serotonin and dopamine systems. Phentermine is characterized as a selective norepinephrine and dopamine releasing agent. nih.gov In contrast, chlorphentermine is a potent and selective serotonin releasing agent (SSRA).

This differentiation is clearly demonstrated in in vivo microdialysis studies. Phentermine administration leads to a significant increase in extracellular dopamine levels with a comparatively minor effect on serotonin. Conversely, chlorphentermine produces a robust, dose-dependent increase in extracellular serotonin, with a much smaller effect on dopamine that is only apparent at higher doses. For instance, a 10 µmol/kg dose of chlorphentermine can increase extracellular serotonin levels by approximately seven-fold, while only increasing dopamine levels by about two-fold. This highlights the preferential serotonergic activity of chlorphentermine.

This difference in monoamine release profile also translates to distinct behavioral effects. Amphetamine and phentermine, being potent dopamine releasers, typically induce significant locomotor stimulation. In contrast, chlorphentermine, with its primary action on the serotonin system, does not produce such stimulant effects on locomotor activity.

Table 2: Comparative Pharmacodynamics of Chlorphentermine and Phentermine

Feature Chlorphentermine Phentermine Reference
Primary Mechanism Serotonin Releasing Agent (SSRA) Norepinephrine-Dopamine Releasing Agent (NDRA) nih.gov
Dopamine Uptake Inhibition (Ki) 764 nM 428 nM ahajournals.org
Serotonin Uptake Inhibition (Ki) 163 nM 3385 nM ahajournals.org
In Vivo Monoamine Release (High Dose) Predominantly Serotonin (~7-fold) > Dopamine (~2-fold) Predominantly Dopamine
Locomotor Activity Stimulation No significant stimulation Significant stimulation

Structure-Activity Relationship Studies in Monoamine Transporter Modulation

The structural difference between chlorphentermine and phentermine—the addition of a chlorine atom at the para position of the phenyl ring—is crucial in determining their distinct activities at monoamine transporters. Structure-activity relationship (SAR) studies of substituted amphetamines have demonstrated that halogenation at the para position of the phenyl ring significantly alters the compound's selectivity for the different monoamine transporters.

Specifically, the para-chloro substitution in chlorphentermine dramatically increases its potency and efficacy as a serotonin transporter (SERT) substrate compared to the non-halogenated phentermine. This substitution shifts the pharmacological activity from a primarily catecholaminergic (dopamine and norepinephrine) profile to a predominantly serotonergic one. nih.govnih.gov

Conversely, this para-halogenation tends to decrease the compound's affinity and releasing potency at the dopamine transporter (DAT) and the norepinephrine transporter (NET) relative to its unsubstituted counterpart. nih.govfrontiersin.org This SAR explains why phentermine acts as a potent dopamine and norepinephrine releaser, while chlorphentermine functions as a selective serotonin releasing agent. The electronic and steric properties of the chlorine atom at the para position are thought to favor a binding orientation and interaction with the serotonin transporter that facilitates substrate activity, while diminishing its interaction with the catecholamine transporters.

Toxicological Assessments of Chlorphentermine Hydrochloride

Pulmonary and Cardiovascular Toxicity Research

Research into the toxicological effects of chlorphentermine (B1668847) hydrochloride has significantly focused on its impact on the pulmonary and cardiovascular systems. Studies have explored its role in inducing primary pulmonary hypertension and the pathogenesis of cardiac fibrosis, with animal models providing crucial insights into these toxicities.

Mechanisms of Primary Pulmonary Hypertension Induction

The induction of primary pulmonary hypertension (PPH) by chlorphentermine hydrochloride is primarily linked to its interaction with the serotonin (B10506) transporter (SERT). ahajournals.orgnih.gov As a substrate for SERT, chlorphentermine is transported into pulmonary cells. ahajournals.orgnih.gov This process can lead to an accumulation of the drug within these cells, which, depending on the level of retention and individual susceptibility, may result in toxicity and the development of PPH. nih.gov The serotonin transporter essentially acts as a gateway, facilitating the drug's toxic effects. ahajournals.org

The mechanism involves the broader role of serotonin (5-hydroxytryptamine or 5-HT) in the pulmonary vasculature. Increased levels or altered signaling of 5-HT can provoke pulmonary vasoconstriction and proliferation of pulmonary arterial smooth muscle cells, key events in the pathogenesis of pulmonary hypertension. semanticscholar.org Furthermore, studies on isolated perfused rabbit lungs have shown that chlorphentermine can decrease the pulmonary clearance of endogenous vasoactive substances like norepinephrine (B1679862) and 5-HT, which could contribute to its hypertensive effects. nih.govnih.gov

Table 1: Research Findings on this compound and Serotonin Transporter Interaction

Finding Implication for Primary Pulmonary Hypertension (PPH) Reference
Chlorphentermine is a potent substrate for the serotonin transporter (SERT). Facilitates accumulation of the drug in pulmonary cells, leading to toxicity. ahajournals.org
SERT may function as a "gateway" for drugs that increase PPH risk. Provides a mechanism for the localized toxic effects of chlorphentermine in the lungs. ahajournals.org
Decreased pulmonary clearance of 5-HT. May lead to increased local concentrations of this vasoconstrictive and mitogenic amine. nih.gov

Cardiac Fibrosis Pathogenesis

While the direct link between this compound and cardiac fibrosis is less extensively documented than its role in pulmonary hypertension, the pathogenesis can be inferred from the effects of similar serotonergic agents on cardiac structures. Drugs that significantly elevate serotonin levels or interact with serotonin receptors, particularly the 5-HT2B receptor, have been associated with cardiac valvulopathy, a condition characterized by fibrotic changes on heart valves. ovid.com

Cardiac fibrosis involves the excessive deposition of extracellular matrix proteins, leading to stiffening of cardiac structures and impaired function. nih.gov The process is driven by the activation of cardiac fibroblasts into myofibroblasts, which are responsible for collagen synthesis. nih.gov Serotonin can act as a mitogen for these cells, promoting their proliferation and fibrotic activity. Although chlorphentermine's direct agonism at 5-HT2B receptors is not established, its action as a serotonin-releasing agent suggests a potential mechanism for inducing fibrotic changes in susceptible cardiac tissues, similar to those observed with other appetite suppressants like fenfluramine (B1217885). wikipedia.orgovid.com Pathological examinations of valves from patients with drug-induced valvular disease have shown plaque-like encasement of leaflets with intact valve architecture, histopathological features identical to those seen in carcinoid or ergotamine-induced valve disease, both of which are linked to excess serotonin. ovid.com

Animal Models of Pulmonary Toxicity

Animal models have been instrumental in characterizing the pulmonary toxicity of this compound. In one study, rats administered this compound intraperitoneally developed significant pathological changes in their lungs. nih.gov These changes were characterized by the appearance of numerous large cells with foamy cytoplasm within the alveolar spaces. nih.gov These "foam cells" are a hallmark of drug-induced phospholipidosis. The study noted that these cells clumped together and disintegrated, filling the alveoli with granular, eosinophilic material. nih.gov

Another experimental approach has utilized isolated perfused rabbit lungs to investigate the compound's effect on the pulmonary disposition of vasoactive amines. nih.govnih.gov These studies demonstrated that preloading the lungs with chlorphentermine significantly decreased the uptake and metabolism of both norepinephrine and 5-hydroxytryptamine (5-HT). nih.govnih.gov This inhibition of clearance mechanisms for potent vasoconstrictors provides a functional basis for the drug's potential to induce pulmonary hypertension. nih.gov

Table 2: Summary of Findings from Animal Models of Chlorphentermine-Induced Pulmonary Toxicity

Animal Model Key Findings Pathological Implication Reference
Rat (in vivo) Appearance of large, foamy cells in alveolar spaces; packing of alveoli with granular eosinophilic material. Indicates the induction of phospholipidosis and significant lung parenchymal damage. nih.gov
Rabbit (isolated perfused lung) Decreased pulmonary uptake and metabolism of norepinephrine and 5-HT. Hindered clearance of vasoactive amines, potentially leading to increased pulmonary vascular resistance. nih.govnih.gov

Cellular and Organ-Specific Toxicity Studies

Beyond its effects on the pulmonary and cardiovascular systems, this compound has been shown to induce toxicity at the cellular level, with the liver being a notable target. Furthermore, its ability to disrupt lipid metabolism leads to storage disorders, specifically phospholipidosis.

Hepatic Toxicity and Oxidative Stress Mechanisms

This compound has been shown to exert toxic effects on the liver, primarily through mechanisms involving mitochondrial dysfunction and the induction of oxidative stress. nih.gov Studies on isolated rat liver mitochondria have revealed that chlorphentermine can act as an uncoupler of oxidative phosphorylation. nih.gov At lower concentrations, it was found to decrease the respiratory control ratio and stimulate state 4 respiration, indicative of uncoupling. nih.gov This disruption of mitochondrial energy production can lead to an increase in the formation of reactive oxygen species (ROS), thereby inducing oxidative stress. mdpi.com

At higher concentrations, chlorphentermine inhibits mitochondrial respiration, further compromising cellular energy metabolism. nih.gov The compound also inhibits the activity of monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane that is crucial for the metabolism of neurotransmitters like serotonin and norepinephrine. nih.gov This inhibition is of a mixed-type and can contribute to altered amine metabolism within hepatocytes. The combined effects on both the inner and outer mitochondrial membranes underscore the compound's potential to cause significant hepatocellular stress and injury. nih.gov Drug-induced liver injury often involves the generation of ROS, which can lead to lipid peroxidation, antioxidant depletion, and ultimately, cell death. mdpi.com

Lipid Storage Disorders and Phospholipidosis Induction

A well-documented toxicological effect of this compound is the induction of a lysosomal storage disorder known as phospholipidosis. nih.govmedsafe.govt.nz This condition is characterized by the excessive intracellular accumulation of phospholipids, leading to the formation of lamellar inclusion bodies within lysosomes. medsafe.govt.nzechelon-inc.com Chlorphentermine, as a cationic amphiphilic drug, is thought to induce this condition by binding to phospholipids, creating drug-lipid complexes that are resistant to degradation by lysosomal phospholipases. medsafe.govt.nzechelon-inc.com An alternative hypothesis suggests the drug directly inhibits the activity of these enzymes. medsafe.govt.nz

Studies in rats have demonstrated that administration of chlorphentermine leads to a significant, time-dependent increase in the content of various phospholipids, including phosphatidylcholine and sphingomyelin, in lung tissue. nih.gov This accumulation was observed in both whole lung tissue and in tissue where alveolar macrophages had been removed, indicating a widespread effect on lung cells. nih.gov Furthermore, research has shown increased activities of several lysosomal enzymes, such as acid phosphatase, β-galactosidase, and glucuronidase, in the tissues of rats with chlorphentermine-induced lipidosis. nih.gov This enzymatic response is a characteristic feature of lysosomal stress resulting from the accumulation of undegraded material. nih.gov

Genotoxicity and Mutagenicity Investigations

Comprehensive investigations into the genotoxic and mutagenic potential of this compound are not extensively documented in publicly available literature.

DNA Damage Assessment and Oxidative Stress Pathways

Direct studies assessing the capacity of this compound to induce DNA damage or to trigger oxidative stress pathways were not identified in the reviewed scientific literature. While some related amphetamine compounds have been evaluated for their potential to cause oxidative stress and subsequent DNA damage, specific data for chlorphentermine is lacking nih.govresearchgate.net. The induction of phospholipidosis by chlorphentermine is a known cellular effect, but its direct relationship to genotoxic mechanisms has not been established nih.gov.

Chromosomal Aberration and Mutagenic Potential

There is a notable absence of specific studies on the potential of this compound to cause chromosomal aberrations or to act as a mutagen. A key toxicological database explicitly states that there is "No relevant data" regarding the mutagenicity of this compound inchem.org. While standardized tests such as the Ames bacterial mutagenicity assay and chromosomal aberration tests in mammalian cells are common for assessing such endpoints, the results for this compound have not been reported in the surveyed sources fda.gov.

Carcinogenicity Research in Preclinical Models

Dedicated long-term carcinogenicity bioassays in preclinical rodent models for this compound have not been identified in the available scientific literature. Such studies, typically conducted over the lifespan of animals like rats and mice, are the standard for evaluating the tumorigenic potential of a chemical compound pageplace.de. While the related compound phentermine showed no evidence of carcinogenicity in a two-year rat bioassay, this data cannot be extrapolated to chlorphentermine fda.gov.

Reproductive and Developmental Toxicology Studies

Investigations into the reproductive and developmental effects of chlorphentermine have yielded significant findings in animal models. Purdue University lists chlorphentermine in its catalog of teratogens, substances that can interfere with the development of an embryo or fetus purdue.edu.

A key study in pregnant rats administered chlorphentermine subcutaneously at a dose of 30 mg/kg during the final days of gestation (days 16 to 20) revealed notable neonatal toxicity fda.govresearchgate.net. The primary effects observed in the offspring of treated dams included significantly decreased survival, with one report noting 83% mortality in neonates between 16 and 24 hours after birth researchgate.net. Additionally, the surviving pups exhibited decreased body weight compared to controls researchgate.net.

A distinct pathological finding was the development of pulmonary phospholipidosis, a condition characterized by the accumulation of phospholipids in lung tissue, which was observed in both the dams and their pups fda.govresearchgate.net. The presence of this condition in the neonates just 12 hours after birth indicates in utero development of the disorder researchgate.net. In contrast, the structurally related compound phentermine did not produce these toxic effects in parallel experiments fda.govresearchgate.net.

Table 1: Summary of Reproductive and Developmental Effects in Rats

Endpoint AssessedObservation in Chlorphentermine-Exposed NeonatesSource(s)
Pup Survival Significantly decreased; 83% mortality reported 16-24h postpartum. researchgate.net
Pup Growth Significant decrease in body weight compared to controls. researchgate.net
Pathology Development of pulmonary phospholipidosis (observed at 12h postpartum). fda.govresearchgate.net

Neurotoxicity Research

The neurotoxic potential of chlorphentermine has been primarily assessed in comparison to its structural analogue, para-chloroamphetamine (PCA), a well-established serotonergic neurotoxin used in research to selectively destroy serotonin-producing neurons wikipedia.orgreddit.com.

Assessment of Neurotoxic Potential (e.g., comparison with para-chloroamphetamine)

Preclinical research indicates a significant divergence in the neurotoxic profiles of chlorphentermine and PCA. Unlike PCA, which causes long-term depletion of serotonin in the brain, preliminary animal experiments suggest that chlorphentermine does not produce this characteristic serotonergic neurotoxicity wikipedia.orgwikipedia.org.

Furthermore, chlorphentermine does not induce the head-twitch response in animals, a behavioral proxy used to identify psychedelic-like effects that are observed with PCA wikipedia.org. While these initial findings suggest chlorphentermine is not neurotoxic in the same manner as PCA, researchers have noted that more comprehensive and detailed studies are warranted to fully evaluate its long-term effects and potential for neurotoxicity, given the structural similarity to a known potent neurotoxin wikipedia.orgwikipedia.org.

Table 2: Comparative Neurotoxic Potential of Chlorphentermine and Para-chloroamphetamine (PCA)

FeatureChlorphenterminePara-chloroamphetamine (PCA)Source(s)
Serotonergic Neurotoxicity Does not appear to be neurotoxic in preliminary studies.Potent serotonergic neurotoxin. wikipedia.orgwikipedia.org
Head-Twitch Response Does not produce this behavioral effect.Induces the head-twitch response. wikipedia.org
Research Consensus Considered non-neurotoxic in initial findings, but more research is suggested.Widely used as a research tool to induce serotonergic neurotoxicity. wikipedia.orgwikipedia.org

Behavioral and Central Nervous System Effects in Preclinical Models

This compound, a sympathomimetic amine, primarily functions as a central nervous system (CNS) stimulant. Its mechanism of action involves the facilitation of catecholamine release, specifically norepinephrine and dopamine (B1211576), from nerve terminals within the brain, while also inhibiting their reuptake. This increase in synaptic concentrations of these key neurotransmitters is believed to precipitate a range of behavioral and CNS effects.

Furthermore, research on the effects of chlorphentermine on norepinephrine disposition in isolated perfused rabbit lungs has demonstrated an inhibition of norepinephrine metabolism. nih.gov This action would lead to higher circulating levels of norepinephrine, a neurotransmitter associated with alertness and arousal, further contributing to the CNS stimulant effects.

Based on its mechanism of action as a catecholamine releaser and reuptake inhibitor, the expected behavioral and CNS effects in preclinical models are summarized in the table below. It is important to note that while these effects are inferred from its pharmacological profile, a lack of specific, publicly available preclinical studies with quantitative data for this compound necessitates this inferential approach.

Table 1: Expected Behavioral and Central Nervous System Effects of this compound in Preclinical Models

Effect Category Specific Effect Underlying Neurochemical Basis
Locomotor Activity Increased spontaneous activity, potential for stereotyped behaviors at higher doses. Enhanced dopaminergic and noradrenergic neurotransmission in motor areas of the brain.
Arousal and Alertness Increased wakefulness and vigilance. Elevated levels of norepinephrine in key arousal centers of the brain.
Appetite Suppression of food intake (anorectic effect). Modulation of hypothalamic circuits involved in appetite regulation by catecholamines.

| Mood and Affect | Potential for euphoria or excitement. | Increased dopamine release in reward pathways. |

Drug-Drug Interactions with Toxicological Relevance

The potential for drug-drug interactions with this compound is significant, primarily due to its sympathomimetic and serotonergic properties. Co-administration with other drugs that affect the monoamine neurotransmitter systems can lead to additive or synergistic effects, increasing the risk of adverse toxicological outcomes.

A primary concern is the risk of serotonin syndrome, a potentially life-threatening condition, when chlorphentermine is combined with other serotonergic agents. This is due to its prominent serotonergic profile. drugbank.com Additionally, its sympathomimetic effects can lead to hypertensive crises and tachycardia when combined with other stimulants or drugs that increase blood pressure. The sedative effects of certain medications may also be diminished by the stimulant action of chlorphentermine.

The following table details potential drug-drug interactions of toxicological relevance.

Table 2: Potential Drug-Drug Interactions with this compound

Interacting Drug Class/Agent Potential Toxicological Outcome Mechanism of Interaction
Serotonergic Drugs (e.g., Amphetamine, Cisapride, Citalopram, Carbamazepine) Increased risk of Serotonin Syndrome. drugbank.com Additive effects on serotonin levels in the central nervous system. drugbank.com
Sympathomimetic Agents (e.g., Phenylephrine) Increased risk of adverse cardiovascular effects such as nervousness, irritability, and increased heart rate. Additive increases in blood pressure. drugs.com Potentiation of adrenergic response due to enhanced peripheral sympathetic activity. drugs.com
Antihypertensive Agents (e.g., Cilazapril) Decreased antihypertensive efficacy. drugbank.com The pressor effects of chlorphentermine may counteract the blood pressure-lowering effects of these agents.
Sedatives/CNS Depressants (e.g., Amoxapine, Cimetidine, Diphenhydramine) Decreased sedative activities. drugbank.com The stimulant effects of chlorphentermine can antagonize the sedative properties of these drugs.
Tachycardia-Inducing Drugs (e.g., Anagrelide, Cilostazol, Diphemanil) Increased risk or severity of Tachycardia. drugbank.com Additive effects on heart rate.

| Drugs Affecting Chlorphentermine Excretion (e.g., Citric acid) | Decreased excretion of Chlorphentermine. drugbank.com | Alteration of urinary pH can affect the renal clearance of chlorphentermine. |


Pharmacokinetic and Metabolic Research on Chlorphentermine Hydrochloride

Absorption and Distribution Studies

The movement of chlorphentermine (B1668847) hydrochloride through the body following administration has been the subject of several key research investigations. These studies explore how the compound is absorbed, where it accumulates, and the mathematical models that can be used to describe its journey.

Oral Absorption Kinetics

Following oral administration, chlorphentermine is understood to be well absorbed by the body. However, specific kinetic parameters detailing the rate and extent of this absorption are not extensively detailed in prominent scientific literature. The primary focus of many studies has shifted towards the compound's distribution and metabolic fate after it enters systemic circulation. Research indicates that after an oral dose, the parent drug and its various metabolites are excreted in the urine, confirming its absorption from the gastrointestinal tract.

Tissue Distribution and Accumulation Patterns (e.g., Lung)

A significant characteristic of chlorphentermine is its propensity to accumulate in various tissues over time, a pattern that contrasts with its non-chlorinated analogue, phentermine. In studies involving chronic administration to rats, chlorphentermine demonstrated increasing accumulation with prolonged treatment, as shown by rising tissue-to-blood concentration ratios. oup.com

This accumulation is particularly pronounced in the lungs. Research has shown a high affinity of lung tissue for chlorphentermine. nih.gov In rat models treated for eight weeks, the lungs exhibited the highest tissue-to-blood ratio, reaching a level of 160. oup.com The adrenal glands also showed a significant, tenfold increase in the rate of accumulation over the same period. oup.com This progressive accumulation suggests that chlorphentermine is tightly bound to components within the tissues. oup.com The inhibition of pulmonary clearance of serotonin (B10506) (5-HT) has been correlated with the pulmonary accumulation of chlorphentermine. nih.gov Studies in isolated perfused rabbit lungs further confirmed that chlorphentermine significantly decreases the pulmonary uptake and metabolism of 5-HT. nih.gov

Tissue:Blood Ratios of Chlorphentermine in Rats After Chronic Treatment

TissueRatio After 8 Weeks
Lung160
AdrenalsData on accumulation rate increase, specific ratio not provided

This table summarizes the notable accumulation of chlorphentermine in specific tissues as observed in rat studies. oup.com

Biotransformation Pathways and Metabolite Characterization

Chlorphentermine hydrochloride undergoes significant biotransformation in the body, primarily through N-oxidation, leading to the formation of several key metabolites.

Identification of N-Oxidized Metabolites (e.g., N-hydroxychlorphentermine)

N-oxidation represents a primary route for the metabolism of chlorphentermine in humans. Research has successfully identified several N-oxidized products in urine following oral administration of the compound. One of the principal metabolites formed through this pathway is N-hydroxychlorphentermine .

Further oxidation of the hydroxylamine intermediate can occur, leading to the formation of C-nitroso and nitro compounds. In human studies, approximately 10% of an oral dose of chlorphentermine was recovered from urine in the form of these N-oxidation products. The presence of these metabolites was confirmed through gas-liquid chromatography and comparison with synthesized authentic compounds.

Other Identified Metabolites (e.g., alpha,alpha-dimethyl-alpha-nitro-beta-(4-chlorophenyl)ethane, PCBA, PCHA)

Beyond the initial N-hydroxylation product, further metabolites have been characterized. One such metabolite is alpha,alpha-dimethyl-alpha-nitro-beta-(4-chlorophenyl)ethane , which is a nitro-compound resulting from the N-oxidation pathway. A gas-liquid chromatography procedure was developed for its determination in urine, along with the parent drug and N-hydroxychlorphentermine.

The outline mentions p-chlorobenzoic acid (PCBA) and p-chlorohippuric acid (PCHA) as potential metabolites. However, a review of the scientific literature did not yield direct evidence of their formation from the biotransformation of chlorphentermine. These compounds are known in other biochemical contexts; for instance, p-chlorobenzoic acid is recognized as a bacterial xenobiotic metabolite, and chlorohippuric acid has been identified as a metabolite of other chemical compounds. epa.govhmdb.canih.gov

Identified Metabolites of this compound

Metabolite NameMetabolic Pathway
N-hydroxychlorphentermineN-Oxidation
alpha,alpha-dimethyl-alpha-nitroso-beta-(4-chlorophenyl)ethane (C-nitroso compound)N-Oxidation
alpha,alpha-dimethyl-alpha-nitro-beta-(4-chlorophenyl)ethane (nitro compound)N-Oxidation

This table lists the major metabolites of chlorphentermine identified through the N-oxidation pathway in human studies.

Active Metabolite Hypotheses and Pharmacological Contributions

The biotransformation of this compound is primarily characterized by N-oxidation, which is considered the main metabolic route in humans. nih.govnih.gov This process leads to the formation of several key metabolites, including N-hydroxychlorphentermine and subsequently, the corresponding nitroso- and nitro-compounds. A study by Beckett and Bélanger was instrumental in identifying these N-oxidized products in urine, establishing this pathway as central to the drug's elimination under normal physiological conditions. nih.govnih.gov

Elimination and Excretion Profiles

The elimination of this compound from the body is a relatively slow process, governed by its metabolic conversion and subsequent renal clearance. The primary route of elimination involves the N-oxidation metabolic pathway, with the resulting metabolites being excreted in the urine. nih.govnih.gov The rate and pathway of excretion are significantly influenced by physiological variables, most notably urinary pH.

Urinary Excretion Kinetics and pH Dependence

Research has demonstrated a significant dependence of chlorphentermine's urinary excretion on the pH of the urine. nih.govnih.gov This is a common characteristic for basic drugs where the degree of ionization in the renal tubules affects the rate of reabsorption.

Under normal or alkaline urinary pH conditions, chlorphentermine is extensively reabsorbed, and metabolism via N-oxidation serves as the predominant elimination pathway. In this state, a smaller proportion of the unchanged parent drug is excreted. Conversely, when the urine is acidified, the excretion of unchanged chlorphentermine is significantly enhanced. nih.govnih.gov This occurs because the lower pH increases the ionization of the basic chlorphentermine molecule within the renal tubules, which hinders its passive reabsorption back into the bloodstream and promotes its excretion.

A pivotal study on the metabolism and excretion of chlorphentermine in humans found that acidifying the urine led to a marked increase in the urinary output of the unchanged drug, consequently reducing the proportion of N-oxidized metabolites excreted. nih.govnih.gov This demonstrates a competitive relationship between direct renal excretion and metabolism, which is directly modulated by urinary pH.

Influence of Urinary pH on Chlorphentermine Excretion Pathway
Urinary pH ConditionPrimary Elimination RouteExcretion of Unchanged ChlorphentermineExcretion of N-Oxidized Metabolites
Normal / AlkalineMetabolism (N-Oxidation)LowHigh
AcidicRenal ExcretionHighLow

Mass Balance Studies in Biological Systems

A mass balance study is a critical component of pharmacokinetic research, designed to account for the complete disposition of a drug in the body. Typically, this involves administering a radiolabeled version of the compound (e.g., with Carbon-14 or Tritium) to human subjects and then collecting all excreta (urine and feces) over a defined period to measure the total radioactivity. semanticscholar.org The objective is to determine the routes and rates of excretion and to ensure that all administered radioactivity is recovered, thus providing a complete picture of the drug's fate.

These studies are essential for identifying all major metabolites, quantifying their contribution to the total administered dose, and understanding the primary clearance mechanisms of a new chemical entity. youtube.com

Despite the importance of such studies, a review of the scientific literature reveals a lack of published human mass balance or radiolabeled Absorption, Distribution, Metabolism, and Excretion (ADME) studies specifically for this compound. Therefore, a complete quantitative account of all metabolites and their proportions relative to the parent drug in excreta is not available.

Influence of Physiological Factors on Pharmacokinetics

The pharmacokinetics of a drug can be significantly altered by various physiological factors, including organ function and age. While specific clinical studies on the influence of these factors on this compound are limited, general pharmacokinetic principles allow for reasoned hypotheses based on its known metabolic and excretion pathways.

Renal Function: As chlorphentermine and its metabolites are cleared from the body via the kidneys, impaired renal function would be expected to affect its pharmacokinetics. nih.gov A reduction in glomerular filtration rate could lead to decreased clearance and accumulation of both the parent drug and its metabolites, potentially requiring dose adjustments. For many drugs, the effects of renal impairment are not limited to substances cleared directly by the kidneys; chronic kidney disease can also alter the activity of metabolic enzymes in the liver and other tissues. nih.govnps.org.au

Hepatic Function: The liver is the primary site for the N-oxidation of chlorphentermine. nih.govnih.gov Therefore, hepatic impairment could substantially reduce the rate of its metabolism. In patients with liver disease, factors such as reduced hepatic blood flow and decreased enzymatic activity can lead to decreased clearance and a prolonged half-life for drugs that are extensively metabolized. uobasrah.edu.iq This would likely result in increased plasma concentrations of the parent drug and reduced formation of its N-oxidized metabolites.

Age: Physiological changes that occur with aging can affect drug disposition. In older adults, both renal and hepatic function may be reduced, and changes in body composition (e.g., increased body fat, decreased total body water) can alter the volume of distribution of drugs. nih.govmsdmanuals.com For drugs like the structurally related compound chlorpheniramine, the elimination half-life is known to be longer in adults compared to children, and is further increased in the presence of renal dysfunction. nih.govsemanticscholar.org While direct studies on chlorphentermine are lacking, it is plausible that its clearance would be reduced in geriatric populations, leading to a longer half-life and increased potential for accumulation.

Research on Abuse Potential and Dependence Liability of Chlorphentermine Hydrochloride

Neurobiological Basis of Potential Misuse

The potential for misuse of chlorphentermine (B1668847) hydrochloride is rooted in its neurochemical effects on the brain's reward system. While direct research on chlorphentermine hydrochloride is limited, its similarity to other stimulant drugs provides a basis for understanding its mechanism of action.

Animal models are instrumental in assessing the psychostimulant effects of substances, which are often predictive of their abuse potential in humans. While specific studies detailing the psychostimulant effects of this compound in animal models are scarce in the available literature, its structural and pharmacological similarities to other stimulants like phentermine suggest it would likely produce comparable effects. For instance, phentermine has been shown to stimulate the release of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). researchgate.net

Comparative Studies on Abuse Potential

To contextualize the abuse liability of this compound, it is useful to compare it with other anorexiants.

Limited direct comparative studies on the misuse potential of this compound were found. One study from 1967 compared the side effects and psychological changes induced by chlorphentermine and phenmetrazine, another anorectic agent. nih.gov However, this study did not specifically focus on abuse potential. Phentermine, a more extensively studied anorexiant, is classified as a Schedule IV controlled substance due to its potential for abuse and dependence. singlecare.com Given that chlorphentermine is a Schedule III substance, it is considered to have a higher potential for abuse than phentermine. nih.gov

Table 1: Comparison of Anorexiant Characteristics

FeatureThis compoundPhentermine
DEA Schedule III nih.govIV singlecare.com
Abuse Potential Potential for abuse that may lead to moderate or low physical dependence or high psychological dependence nih.govSome potential for abuse and dependence singlecare.com
Mechanism of Action Sympathomimetic amine with properties similar to dextroamphetamine nih.govStimulates release of norepinephrine, dopamine, and serotonin researchgate.net

Note: This table is based on available data and inferences drawn from the classification of these substances.

Self-administration studies in animals are a key method for assessing the reinforcing effects of a drug, which is a strong indicator of its abuse potential. In these paradigms, animals can learn to perform a task (e.g., press a lever) to receive a dose of the drug. There is a lack of specific self-administration studies for this compound in the reviewed literature.

Investigation of Withdrawal Phenomena and Dependence Characteristics

The development of physical and psychological dependence is a significant concern with stimulant medications. Abrupt cessation after prolonged use can lead to a withdrawal syndrome.

Due to the scarcity of specific research on this compound withdrawal, the following information is based on the general characteristics of withdrawal from stimulant drugs and related compounds. Withdrawal symptoms from substances with stimulant properties can include:

Fatigue

Depression

Sleep disturbances (insomnia or hypersomnia)

Increased appetite

Psychomotor retardation or agitation

Craving for the substance

One case report on the discontinuation of pseudoephedrine, another sympathomimetic amine, described withdrawal symptoms that included worsened mood, decreased energy, and increased appetite and need for sleep. wikipedia.org It is plausible that the withdrawal from this compound could present with a similar profile of symptoms.

Advanced Analytical Methodologies for Chlorphentermine Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography stands as a cornerstone for the separation and analysis of chlorphentermine (B1668847) hydrochloride and its related compounds from complex matrices. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are two of the most powerful and widely utilized techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for the quantitative analysis of chlorphentermine hydrochloride involves a systematic optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity. While specific validated methods for this compound are not abundantly available in recent literature, the methodology can be effectively illustrated by examining validated methods for the structurally similar compound, chlorpheniramine.

A typical reversed-phase HPLC (RP-HPLC) method for a related compound involves a C18 column as the stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and peak shape. For instance, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous buffer is adjusted to control the ionization state of the analyte and improve chromatographic performance.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table provides an example of chromatographic conditions and validation parameters for the analysis of the related compound, chlorpheniramine maleate, which can serve as a template for developing a method for this compound.

ParameterValue
Chromatographic Conditions
ColumnC18 (250mm x 4.6mm, 5µm)
Mobile PhasePhosphate Buffer (pH 3, adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) recentscientific.com
Flow Rate1.0 mL/min recentscientific.com
Detection Wavelength265 nm recentscientific.com
Retention Time2.44 min recentscientific.com
Validation Parameters
Linearity Range50-120% of target concentration recentscientific.com
Correlation Coefficient (R²)0.999 recentscientific.com
Accuracy (% Recovery)98-102% recentscientific.com
Precision (%RSD)< 2% recentscientific.com

Gas-Liquid Chromatography (GLC) for Parent Compound and Metabolites

Gas-liquid chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like chlorphentermine and its metabolites. A significant advantage of GLC is its high resolution and sensitivity.

A study on the metabolism of chlorphentermine in humans utilized a GLC procedure for the determination of the parent compound and its N-oxidized metabolites in urine. This method allows for the simultaneous quantification of chlorphentermine, N-hydroxychlorphentermine, and another nitro-metabolite. The sample preparation for GLC analysis of biological samples often involves extraction and derivatization to improve the volatility and thermal stability of the analytes.

The following table outlines the relative retention times of chlorphentermine and its metabolites using a specific GLC method.

CompoundRelative Retention Time
Chlorphentermine1.00
N-hydroxychlorphentermine1.25
α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane0.85

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the quantification and structural characterization of this compound. UV-Visible spectrophotometry is a simple and cost-effective method for quantitative analysis, while more advanced techniques are employed for detailed structural elucidation.

UV-Visible Spectrophotometry Applications

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound in pharmaceutical formulations. The method is based on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert law.

For the development of a UV-Visible spectrophotometric method, the selection of a suitable solvent is crucial. The solvent should be transparent in the wavelength range of interest and should effectively dissolve the analyte. Studies on the related compound chlorpheniramine have shown that acidic media, such as 0.1N hydrochloric acid, are often suitable solvents, with a maximum absorbance (λmax) typically observed around 262 nm iajps.comscribd.com.

Method validation for UV-Visible spectrophotometry includes parameters such as linearity, accuracy, precision, LOD, and LOQ. The following table presents typical validation parameters for the UV-Visible spectrophotometric analysis of the related compound, chlorpheniramine maleate.

ParameterValue
Method Parameters
Solvent0.1N Hydrochloric Acid iajps.com
λmax262 nm iajps.com
Validation Parameters
Linearity Range10-60 µg/mL iajps.com
Correlation Coefficient (R²)> 0.999 who.int
Accuracy (% Recovery)99-101% who.int
Precision (%RSD)< 2% who.int
Limit of Detection (LOD)2.2 µg/mL amazonaws.com
Limit of Quantitation (LOQ)6.6 µg/mL amazonaws.com

Mass Spectrometry-Based Methods for Metabolite Profiling and Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the gold standard for the identification and structural elucidation of drug metabolites nih.govijpras.com. The high sensitivity and specificity of MS allow for the detection of metabolites at very low concentrations in complex biological matrices nih.gov.

Metabolite profiling of this compound involves the administration of the drug and subsequent analysis of biological samples (e.g., urine, plasma) to identify the biotransformation products. Common metabolic pathways for amphetamine-like compounds include N-dealkylation, hydroxylation, and conjugation.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites nih.gov. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (the metabolite) to generate a characteristic fragmentation pattern. This fragmentation pattern provides valuable structural information that aids in the identification of the metabolite ijpras.com. By comparing the fragmentation patterns of the metabolites with that of the parent drug, the site of metabolic modification can often be deduced.

Sample Preparation Strategies for Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid Phase Extraction)

Effective sample preparation is a critical step in the analysis of this compound in biological matrices such as plasma, serum, and urine. The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, salts, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method to be used.

Protein Precipitation (PPT): This is one of the simplest and most common methods for removing proteins from plasma or serum samples. It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) to the sample, which causes the proteins to denature and precipitate out of solution researchgate.netnih.gov. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or further processed. Acetonitrile is often the preferred solvent as it generally provides higher recovery and cleaner extracts nih.gov.

Liquid-Liquid Extraction (LLE): LLE is a technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic compounds. For a basic compound like chlorphentermine, the sample is typically alkalinized to suppress its ionization and increase its partitioning into the organic solvent. LLE can provide very clean extracts but can be labor-intensive and may involve the use of large volumes of organic solvents.

Solid Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique compared to LLE. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the sample matrix. The interfering components are then washed away, and the analyte is eluted with a small volume of a suitable solvent. The choice of the sorbent (e.g., reversed-phase, ion-exchange, mixed-mode) depends on the physicochemical properties of the analyte. For basic compounds like chlorphentermine, cation-exchange or mixed-mode sorbents are often effective. SPE can provide high recovery and concentration factors, and it is amenable to automation.

The following table summarizes the principles and typical recovery rates for these common sample preparation techniques.

TechniquePrincipleTypical Recovery
Protein PrecipitationProtein denaturation and removal by organic solvent or acid. researchgate.net>80% (with acetonitrile) nih.gov
Liquid-Liquid ExtractionPartitioning of the analyte between two immiscible liquid phases based on solubility.Variable, can be >90% with optimization.
Solid Phase ExtractionSelective retention of the analyte on a solid sorbent followed by elution. rsc.org87.9–96.4% (for related compound) rsc.org

Development and Validation of Bioanalytical Assays for Research Applications

The development of a reliable bioanalytical assay for this compound necessitates a meticulous approach to sample preparation, chromatographic separation, and detection, followed by a comprehensive validation process to ensure the integrity of the generated data. While specific literature on validated bioanalytical methods exclusively for this compound is limited, the analytical principles and methodologies applied to structurally related compounds, such as phentermine, provide a strong framework for establishing such assays.

The primary objective in developing a bioanalytical method is to achieve the requisite sensitivity, selectivity, accuracy, and precision to quantify the analyte in a complex biological matrix like plasma, serum, or urine. The choice of analytical technique is often dictated by the physicochemical properties of this compound and the desired concentration range for measurement.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of bioanalytical assays for compounds in the phentermine class.

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), HPLC offers high specificity and sensitivity for the quantification of drugs and their metabolites in biological fluids. A reversed-phase HPLC method would likely be suitable for this compound, utilizing a C18 column to separate the compound from endogenous matrix components. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure optimal peak shape and retention.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic properties. This typically involves reacting the analyte with a derivatizing agent to form a more volatile derivative that can be readily analyzed by GC.

Detection Methods:

Mass Spectrometry (MS): Mass spectrometry, especially tandem mass spectrometry (MS/MS), is the preferred detection method in modern bioanalysis due to its exceptional selectivity and sensitivity. In LC-MS/MS, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, which significantly reduces background noise and enhances the specificity of the assay. Similarly, GC-MS provides characteristic mass spectra that can be used for definitive identification and quantification.

Sample Preparation: The extraction of this compound from the biological matrix is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix, after which it is eluted with a suitable solvent. SPE often provides cleaner extracts and higher recovery than LLE.

Protein Precipitation (PPT): This is a simpler and faster technique where an organic solvent is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation.

Method Validation: Once a bioanalytical method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. The validation parameters, as guided by regulatory agencies, typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among a series of measurements of the same sample.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).

The following tables provide hypothetical yet representative data for a validated LC-MS/MS assay for this compound in human plasma, based on methodologies for similar compounds.

Table 1: Linearity and Range of a Hypothetical LC-MS/MS Assay for this compound in Human Plasma

Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%)
1.0 0.98 98.0
2.5 2.55 102.0
5.0 5.10 102.0
10.0 9.90 99.0
25.0 24.75 99.0
50.0 50.50 101.0
100.0 99.50 99.5

This table is interactive. You can sort and filter the data.

Table 2: Accuracy and Precision of a Hypothetical LC-MS/MS Assay for this compound in Human Plasma

Quality Control Sample Nominal Concentration (ng/mL) Intra-day Accuracy (%) (n=6) Intra-day Precision (%CV) (n=6) Inter-day Accuracy (%) (n=18) Inter-day Precision (%CV) (n=18)
LLOQ 1.0 101.5 5.2 102.1 6.5
Low QC 3.0 99.8 4.5 100.5 5.8
Mid QC 30.0 102.3 3.1 101.7 4.2

This table is interactive. You can sort and filter the data.

Table 3: Stability of this compound in Human Plasma under Various Conditions

Stability Condition Concentration (ng/mL) Stability (%)
Freeze-Thaw (3 cycles) 3.0 98.5
Freeze-Thaw (3 cycles) 150.0 99.1
Short-Term (Bench-top, 24h) 3.0 97.9
Short-Term (Bench-top, 24h) 150.0 98.7
Long-Term (-80°C, 90 days) 3.0 99.2

This table is interactive. You can sort and filter the data.

Future Research Directions for Chlorphentermine Hydrochloride

Re-evaluation of Historical Data with Advanced Methodologies

The original clinical trials and preclinical studies of chlorphentermine (B1668847) hydrochloride generated a substantial amount of data. However, these data were analyzed using the statistical and analytical methods of the time. There is a significant opportunity to re-examine this historical information with modern, more powerful techniques.

Furthermore, should any archived biological samples from original studies exist, they could be analyzed with state-of-the-art technology. Techniques like ultra-high-resolution mass spectrometry (UHRMS) and advanced liquid chromatography could identify metabolites and degradation products that were undetectable with older methods. researchgate.netumb.edunih.govnih.gov This could provide a more complete picture of the compound's pharmacokinetic profile and metabolic fate, potentially identifying pathways linked to its historical safety concerns.

MethodologyApplication to Historical Chlorphentermine DataPotential Outcome
Advanced Statistical ModelingRe-analysis of raw clinical trial data sets. nih.govIdentification of patient subgroups with better response/risk profiles; revised understanding of efficacy and risk. stanford.edu
High-Resolution Mass Spectrometry (HRMS)Analysis of any existing archived biological samples (e.g., plasma, urine). researchgate.nettandfonline.comComprehensive metabolic profiling; identification of previously unknown metabolites; characterization of impurities. umb.edu
Data Mining & Machine LearningAnalysis of aggregated data from multiple historical studies and published literature.Discovery of hidden correlations between compound effects, patient demographics, and outcomes.

Development of Safer Analogues with Modulated Serotonergic Profiles

The primary safety concerns with older serotonergic anorectics, such as fenfluramine (B1217885), were linked to off-target effects, particularly activation of the serotonin (B10506) 5-HT2B receptor, which was associated with cardiac valvulopathy and pulmonary hypertension. Chlorphentermine's action as a serotonin releaser places it in a class of compounds where this off-target activity is a critical consideration.

Future research should focus on the principles of medicinal chemistry and structure-activity relationships (SAR) to design novel analogues of chlorphentermine. The goal would be to create new chemical entities that retain the desired activity—selective release of serotonin via the serotonin transporter (SERT)—while engineering out the affinity for the 5-HT2B receptor. Studies on related compounds have shown that it is possible to separate the desired anorectic effects, often linked to the 5-HT2C receptor, from the dangerous 5-HT2B-mediated effects. mdpi.com

This involves synthesizing a library of chlorphentermine derivatives with systematic modifications to their chemical structure. These analogues would then be subjected to high-throughput screening assays to determine their potency at SERT and their binding affinity and functional activity at the 5-HT2B receptor and other key serotonin receptors. The objective is to identify lead compounds with a high selectivity ratio, favoring serotonin release without significant 5-HT2B activation.

Exploration of Novel Therapeutic Applications Beyond Appetite Suppression

The mechanism of chlorphentermine as a serotonin-releasing agent suggests that its therapeutic potential may extend beyond appetite suppression. Drugs that increase synaptic serotonin are the cornerstone of treatment for a variety of psychiatric conditions. While selective serotonin reuptake inhibitors (SSRIs) are widely used, SRAs have been proposed as potentially faster-acting and more effective antidepressants and anxiolytics. nih.gov

Future research could systematically explore the potential of chlorphentermine or its safer, newly developed analogues for other central nervous system (CNS) disorders. Preclinical studies in established animal models of depression, anxiety, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD) could be conducted. aub.edu.lbhmdb.ca These investigations would aim to determine if chlorphentermine-like molecules can produce therapeutic effects in these domains. This repurposing effort could be significantly accelerated by the computational methods discussed in the following section.

Potential Therapeutic AreaRationale for Exploration
Major Depressive DisorderSerotonin-releasing agents may offer a more rapid onset of action compared to traditional SSRIs. nih.gov
Anxiety DisordersEnhanced serotonin release could be beneficial in treating conditions like generalized anxiety disorder, panic disorder, and social phobias. hmdb.ca
Post-Traumatic Stress Disorder (PTSD)Research into other SRAs has shown promise for treating PTSD, suggesting this could be a viable avenue for chlorphentermine-related compounds. aub.edu.lb

Advanced Computational Modeling and Simulation Approaches in Drug Discovery

In silico techniques offer a powerful, cost-effective, and rapid way to guide future research on chlorphentermine and its analogues. Computational modeling can be applied at every stage, from understanding fundamental interactions to predicting the properties of new drug candidates. nih.gov

Molecular docking and molecular dynamics simulations can be used to build high-resolution models of chlorphentermine binding to its primary target, the serotonin transporter (SERT), as well as its off-target, the 5-HT2B receptor. researchgate.netescholarship.orgmdpi.com These simulations can reveal the specific amino acid interactions that determine binding affinity and functional activity, providing a roadmap for designing safer analogues (as described in 7.2). For example, models could predict how modifying a specific part of the chlorphentermine molecule would reduce its ability to fit into the binding pocket of the 5-HT2B receptor.

Furthermore, machine learning and artificial intelligence (AI) platforms can be used for large-scale virtual screening and drug repurposing. nih.govyoutube.com By creating quantitative structure-activity relationship (QSAR) models from existing data on serotonergic compounds, researchers can predict the activity of hypothetical chlorphentermine analogues before they are ever synthesized. genesight.com AI can also screen large databases of existing drugs to identify compounds with structural or electronic similarities to chlorphentermine, potentially identifying candidates for repurposing for CNS disorders (as in 7.3). nih.gov

Pharmacogenomic Studies to Understand Individual Variability in Response

Individual responses to drugs can vary significantly due to genetic differences in drug metabolism and drug targets. Pharmacogenomics is the study of how genes affect a person's response to drugs, and this field holds immense potential for understanding chlorphentermine.

Future research should focus on two key areas:

Metabolizing Enzymes: The metabolism of phentermine, a close structural analogue of chlorphentermine, involves cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govnih.gov It is crucial to definitively identify the specific CYP isozymes responsible for metabolizing chlorphentermine. Once identified, studies can investigate known genetic polymorphisms (variants) in these CYP genes. Individuals who are "poor metabolizers" or "ultrarapid metabolizers" due to their genetic makeup could have drastically different drug exposure levels, affecting both efficacy and the risk of adverse events. mdpi.comaafp.org

Drug Target Variability: The primary target of chlorphentermine's action is the serotonin transporter, encoded by the gene SLC6A4. A well-studied polymorphism in the promoter region of this gene (5-HTTLPR) is known to influence the expression of the transporter and can affect patient response and tolerability to SSRIs. genesight.comnih.govmdpi.comnih.gov Studies should investigate whether variants in SLC6A4 correlate with the therapeutic response or adverse effects of chlorphentermine. Individuals with the "short" allele, for instance, which leads to lower transporter expression, might respond differently than those with the "long" allele. genomind.com

Understanding these genetic factors could help explain why some individuals may have benefited from the drug while others experienced negative effects, and could be critical for the safe development of any future analogues.

Gene TargetRationale for InvestigationPotential Clinical Implication
Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4)These enzymes are responsible for drug metabolism. Genetic variants can lead to altered drug clearance, causing either toxic accumulation or therapeutic failure. nih.govaafp.orgGenotyping could help identify patients at risk for altered drug exposure, allowing for personalized medicine approaches.
Serotonin Transporter (SLC6A4)This is the primary target for serotonin-releasing agents. Genetic variants (5-HTTLPR) affect transporter levels and influence response to serotonergic drugs. nih.govmdpi.comnih.govGenotyping could predict patient response or susceptibility to side effects, guiding treatment decisions.

Q & A

What are the primary pharmacological mechanisms of chlorphentermine hydrochloride, and how can they be experimentally validated?

This compound acts as a sympathomimetic amine, facilitating the release of catecholamines (e.g., noradrenaline, dopamine) from presynaptic nerve terminals and inhibiting their reuptake, leading to appetite suppression and CNS stimulation . To validate these mechanisms:

  • In vitro models : Use synaptosomal preparations to measure neurotransmitter release via HPLC or fluorometric assays.
  • In vivo models : Employ behavioral assays (e.g., locomotor activity tests in rodents) to correlate catecholamine release with appetite suppression.
  • Receptor binding studies : Radiolabeled ligands can quantify affinity for dopamine/noradrenaline transporters.

What experimental approaches are recommended for characterizing the physicochemical properties of this compound?

Key properties include a logP of 4.12 (indicating lipophilicity), melting point of 234°C, and solubility in water (>20 g/100 mL) . Methodologies:

  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting point and purity.
  • Partition coefficient : Use shake-flask or HPLC methods with octanol/water systems.
  • Spectroscopic characterization : NMR (¹H/¹³C) and FT-IR to verify structural integrity.

How do metabolic pathways of this compound contribute to its toxicity, and what models are used to study this?

Chlorphentermine undergoes hepatic metabolism, producing metabolites that accumulate in lysosomes, leading to pulmonary lipidosis and cardiac fibrosis . Methodologies:

  • In vitro metabolism : Incubate with liver microsomes/S9 fractions and identify metabolites via LC-MS/MS.
  • In vivo models : Administer to rodents and assess lipid accumulation in lung tissue via histopathology or lipid staining (e.g., Oil Red O).
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms to predict drug-drug interactions.

What synthetic strategies are optimal for enantioselective synthesis of this compound?

A nitroalkane approach is effective for primary amines with tert-alkyl groups. For example:

  • Disconnection strategy : React 4-chlorobenzyl halide with 2-nitropropane, followed by catalytic hydrogenation to reduce the nitro group .
  • Chiral resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) to isolate enantiomers.
  • Purification : Recrystallize in ethanol/water to achieve >98% purity .

How can researchers resolve contradictions in reported metabolic data for this compound?

Discrepancies in metabolite profiles (e.g., species-specific differences in lipid storage) require:

  • Cross-species studies : Compare metabolic outcomes in rodents, primates, and in vitro human hepatocytes .
  • Dose-response analysis : Vary administration doses to identify threshold effects.
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites.

What in vivo models are appropriate for evaluating chlorphentermine-induced pulmonary toxicity?

  • Rodent models : Administer 50–100 mg/kg/day for 4–8 weeks and assess lung tissue for foamy macrophages (lysosomal lipidosis) via electron microscopy .
  • Biomarker analysis : Measure surfactant proteins (SP-A, SP-D) in bronchoalveolar lavage fluid as indicators of alveolar damage.
  • Functional assays : Conduct pulmonary function tests (e.g., airway resistance) to correlate structural changes with physiological outcomes.

Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and detection at 254 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions m/z 213 → 140 (quantifier) and 213 → 98 (qualifier) .
  • Validation parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorphentermine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlorphentermine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.